N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C30H28N2O7 and its molecular weight is 528.561. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
A novel series of compounds including derivatives related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide were synthesized and evaluated for their antitumor activity. These compounds showed significant broad spectrum antitumor activity, with some being more potent than the positive control 5-FU. This demonstrates the compound's potential as a basis for developing new anticancer drugs. Molecular docking studies also supported the antitumor potential of these compounds by showing similar binding modes to known antitumor agents (Al-Suwaidan et al., 2016).
Antimicrobial and Antibacterial Agents
Several studies have synthesized novel derivatives and evaluated them for antimicrobial and antibacterial activities. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest the compound and its derivatives could be effective in developing new antibacterial agents (Bhoi et al., 2015).
Antifungal Agents
Research has identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share structural similarities with the compound , as potent antifungal agents against Candida and Aspergillus species. These findings highlight the compound's potential framework for designing broad-spectrum antifungal agents, providing a basis for further investigation into its applications in treating fungal infections (Bardiot et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have been investigated for their enzyme inhibitory activities, including α-glucosidase and acetylcholinesterase inhibitors. This suggests potential applications in treating diseases like diabetes and Alzheimer's by modulating enzyme activity. The structure-activity relationship studies underscore the importance of the compound's framework in designing enzyme inhibitors (Abbasi et al., 2019).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O7/c1-17-5-6-19(11-18(17)2)29(34)22-15-32(23-14-26(37-4)25(36-3)13-21(23)30(22)35)16-28(33)31-20-7-8-24-27(12-20)39-10-9-38-24/h5-8,11-15H,9-10,16H2,1-4H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAAAZHSUJQGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide |
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